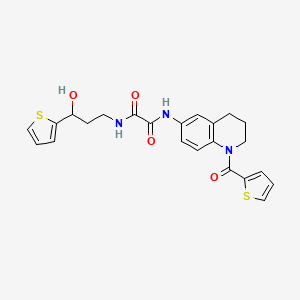
N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide is a useful research compound. Its molecular formula is C23H23N3O4S2 and its molecular weight is 469.57. The purity is usually 95%.
BenchChem offers high-quality N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Approaches and Chemical Properties
Chemical Synthesis and Characterization
The study of tetrahydroquinoline and its derivatives, including those with thiophenyl groups, is significant in medicinal chemistry and material science. For instance, the green synthesis of N-hydroxyethyl-substituted 1,2,3,4-tetrahydroquinolines highlights innovative approaches to synthesizing these compounds using less toxic and more environmentally friendly methods. Such methods could potentially apply to the synthesis of the compound , offering insights into sustainable chemical synthesis techniques (Guo et al., 2020).
Biological Activities
Antimicrobial and Antitumor Properties
Compounds with structures similar to N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide have been investigated for their potential antimicrobial and antitumor activities. For example, certain tetrahydroquinoline derivatives exhibit significant selective cytotoxicity towards tumor cells, suggesting potential applications in developing new anticancer agents. These findings can inform research into the biological activities of the compound , potentially leading to the discovery of novel therapeutic agents (Zablotskaya et al., 2018).
Sensing and Detection Applications
Chemosensors for Metal Ions
Research on tetrahydroquinoline derivatives has also explored their use as chemosensors for detecting metal ions. Such studies indicate that these compounds can be engineered to recognize specific ions selectively, such as Pd2+ ions, through fluorescence turn-off mechanisms. This application is crucial for environmental monitoring and industrial processes where precise metal ion detection is required. The design and synthesis of functionalized tetrahydroquinolines as chemosensors underscore the versatility of these compounds in sensing applications, suggesting potential research avenues for the compound (Shally et al., 2020).
properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S2/c27-18(19-5-2-12-31-19)9-10-24-21(28)22(29)25-16-7-8-17-15(14-16)4-1-11-26(17)23(30)20-6-3-13-32-20/h2-3,5-8,12-14,18,27H,1,4,9-11H2,(H,24,28)(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQRZLGGIJRQKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C(=O)NCCC(C3=CC=CS3)O)N(C1)C(=O)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


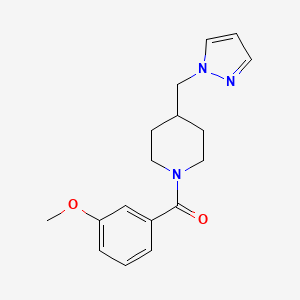
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(benzylsulfonyl)acetamide](/img/structure/B2364104.png)
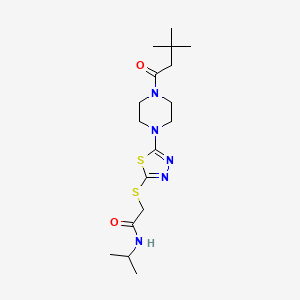

![2-(Allylsulfanyl)-4-[(4-chlorophenyl)sulfanyl]-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2364109.png)

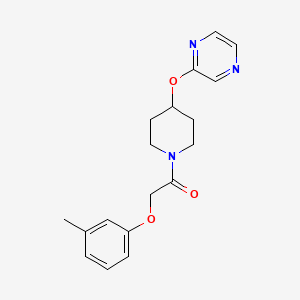
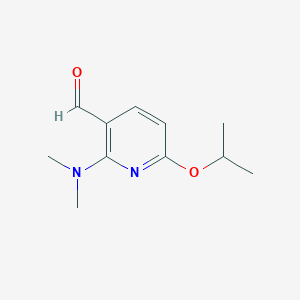

![3-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2364117.png)
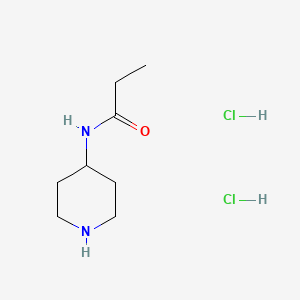
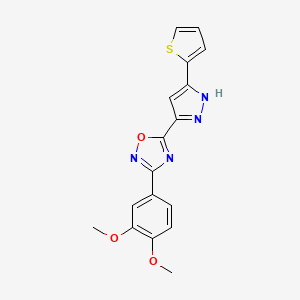
![8-((2,4-Difluorophenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2364120.png)